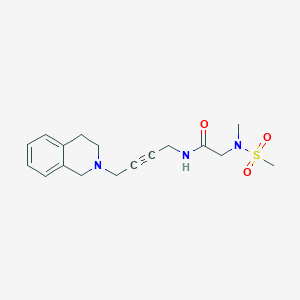
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide is a complex organic compound. It's of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide involves multiple steps, starting with the preparation of the dihydroisoquinoline core. This step typically requires a Pictet-Spengler reaction between an appropriate aldehyde and an amine. Following this, the compound is subjected to alkyne coupling to introduce the but-2-yn-1-yl moiety. Subsequent sulfonamidation and amidation steps are necessary to complete the synthesis.
Industrial Production Methods: : While detailed industrial production methods are often proprietary, they generally follow the principles of green chemistry to maximize yield and minimize environmental impact. Catalysts and reagents are carefully selected to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: : N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide can undergo various types of chemical reactions including:
Oxidation: : Possible oxidation at the isoquinoline core.
Reduction: : Reduction of the alkyne group.
Substitution: : Potential nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Employing catalytic hydrogenation or sodium borohydride.
Substitution: : Conditions vary depending on the desired substitution; common reagents include halides and organometallics.
Major Products
Oxidation: : Formation of epoxides or diols.
Reduction: : Conversion to alkenes or alkanes.
Substitution: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide is utilized in several areas:
Chemistry: : As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: : Studied for its potential to interact with various biological pathways.
Medicine: : Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: : May be employed in the manufacture of pharmaceuticals or specialty chemicals.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. Its mechanism often involves binding to active sites, leading to inhibition or activation of biological pathways. The exact pathways depend on the context in which the compound is used and are subjects of ongoing research.
Comparison with Similar Compounds
When compared to similar compounds, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide stands out due to its unique chemical structure, which offers distinct reactivity and potential biological activity. Similar compounds include other dihydroisoquinoline derivatives and sulfonamido-acetamide compounds.
List of Similar Compounds
Dihydroisoquinoline derivatives
Sulfonamido-acetamide compounds
Alkyne-containing organic molecules
This uniqueness can translate to diverse and potent applications in various fields, making it a compound of significant interest for further study and utilization.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-[methyl(methylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-19(24(2,22)23)14-17(21)18-10-5-6-11-20-12-9-15-7-3-4-8-16(15)13-20/h3-4,7-8H,9-14H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNOMJAZRCJGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC#CCN1CCC2=CC=CC=C2C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
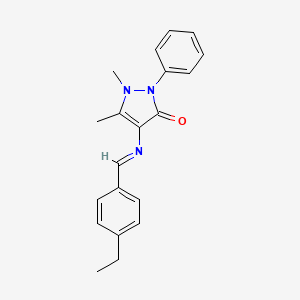
![5-(2-chlorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2718305.png)
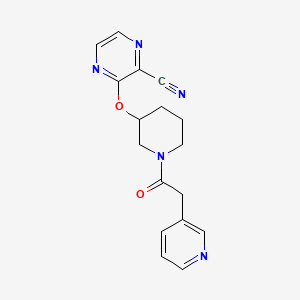
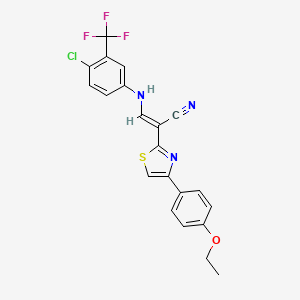
![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)-2-chloroethanone](/img/structure/B2718310.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide](/img/structure/B2718312.png)
![6-acetyl-2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2718314.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2718316.png)
![Oxiran-2-yl-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2718318.png)
![6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2718319.png)
![Benzyl N-[(isopropylcarbamoyl)methyl]carbamate](/img/structure/B2718320.png)
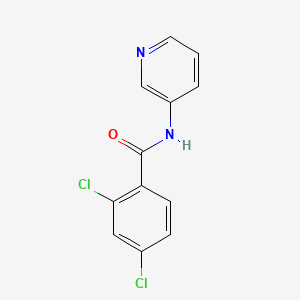
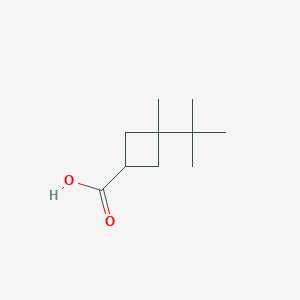
![(5E)-2-hydroxy-6-imino-5-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-3,4,5,6-tetrahydropyrimidin-4-one](/img/structure/B2718326.png)
